

# The Molecular Imaging and Therapeutic Potential of MIP-1095: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**MIP-1095** is a urea-based, small-molecule radiopharmaceutical designed for the targeted imaging and therapy of prostate cancer.[1][2] It is a high-affinity ligand of the prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein that is significantly overexpressed on the surface of most prostate cancer cells.[2][3] This specific targeting allows for the delivery of a conjugated radioisotope directly to tumor cells, enabling both sensitive detection and potent therapeutic effects.

This technical guide provides an in-depth overview of the molecular imaging potential of **MIP-1095**, summarizing key quantitative data, detailing experimental protocols from preclinical and clinical investigations, and visualizing essential pathways and workflows.

## **Mechanism of Action**

MIP-1095's efficacy is rooted in its specific binding to the extracellular domain of PSMA.[2] When radiolabeled with an appropriate isotope, such as Iodine-123 ([1231]) for imaging or Iodine-131 ([1311]) for therapy, MIP-1095 acts as a vehicle to deliver radiation to PSMA-expressing tissues.[4][5] The beta particles emitted by 131 induce cellular damage, primarily through the generation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis, leading to tumor cell death.[6]





Click to download full resolution via product page

Caption: Mechanism of action of radiolabeled MIP-1095.

# Data Presentation Biodistribution and Dosimetry



The biodistribution of **MIP-1095** has been evaluated in both preclinical and clinical settings to determine its uptake in tumors and normal organs, and to estimate the radiation absorbed dose.

Table 1: Biodistribution of [1231]MIP-1095 in Patients with Prostate Cancer[7]

| Organ   | Mean Absorbed Dose (mGy/MBq) |
|---------|------------------------------|
| Kidneys | 0.058                        |
| Liver   | 0.054                        |

Table 2: Estimated Absorbed Radiation Doses for [131] MIP-1095[4][8][9]

| Organ           | Mean Absorbed Dose (mSv/MBq or Gy/Bq) |
|-----------------|---------------------------------------|
| Salivary Glands | 3.8 mSv/MBq                           |
| Liver           | 1.7 mSv/MBq                           |
| Kidneys         | 1.4 mSv/MBq                           |
| Red Marrow      | 0.37 mSv/MBq                          |

## **Clinical Efficacy**

Clinical trials have assessed the therapeutic potential of [131]MIP-1095 in patients with metastatic castration-resistant prostate cancer (mCRPC).

Table 3: Clinical Efficacy of [131] MIP-1095 in mCRPC Patients[9][10]



| Endpoint                         | Result                           |
|----------------------------------|----------------------------------|
| Phase 2 Trial                    |                                  |
| PSA Decline >50%                 | 6 out of 9 patients              |
| Median Overall Survival          | 10.3 months                      |
| Median Progression-Free Survival | 5.4 months                       |
| Compassionate Use Study          |                                  |
| PSA Decline >50%                 | 60.7% of patients                |
| Reduction in Bone Pain           | 84.6% of patients with bone pain |

## Experimental Protocols Synthesis and Radiolabeling of MIP-1095

The synthesis of radioiodinated **MIP-1095** is typically achieved through an iododestannylation reaction.[11]

Protocol for [131] MIP-1095 Synthesis:[11]

- Precursor: The process starts with the trimethylstannyl precursor of MIP-1095.
- Radioiodination: The precursor is reacted with Sodium Iodide-<sup>131</sup> (Na<sup>131</sup>I) under acidic and oxidizing conditions.
- Purification: The resulting <sup>131</sup>I-labeled tri-tert-butyl esters are purified using C18 Sep Pak columns.
- Deprotection: The purified esters are deprotected with trifluoroacetic acid to yield the final radioiodinated **MIP-1095**.
- Quality Control: The final product is assessed for radiochemical purity (>95%) and specific activity (≥ 148 GBq/µmol).





Click to download full resolution via product page

Caption: Synthesis workflow for [131] MIP-1095.

### **Preclinical In Vitro Studies**

In vitro studies have been crucial in characterizing the binding affinity and cellular uptake of **MIP-1095**.

#### Cell Lines:

- LNCaP: A human prostate adenocarcinoma cell line that expresses PSMA.
- PC3: A human prostate cancer cell line that is typically PSMA-negative and used as a control.

#### Binding and Internalization Assay:

- Cell Culture: LNCaP and PC3 cells are cultured in appropriate media.
- Incubation: Cells are incubated with radiolabeled MIP-1095 at various concentrations and for different time points.
- Washing: Unbound radioligand is removed by washing the cells.
- Measurement: The amount of cell-associated radioactivity is measured to determine binding and internalization.

## **Preclinical In Vivo Studies**

Animal models have been used to evaluate the biodistribution, tumor targeting, and therapeutic efficacy of **MIP-1095**.

#### **Animal Models:**



 Xenograft Models: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human prostate cancer cells (e.g., LNCaP) to establish tumors.[12]

Biodistribution and Imaging Studies:

- Administration: Tumor-bearing mice are intravenously injected with radiolabeled MIP-1095.
- Imaging: At various time points post-injection, animals are imaged using SPECT/CT or PET/CT.
- Tissue Harvesting: After the final imaging session, animals are euthanized, and organs of interest are harvested.
- Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

#### **Clinical Trial Protocols**

Clinical trials have been conducted to assess the safety, dosimetry, and efficacy of **MIP-1095** in patients with prostate cancer.

Phase 1 Dose-Escalation Study (NCT03030885):[4]

- Patient Population: Men with mCRPC who have been previously treated with secondgeneration antiandrogens and taxane chemotherapy.
- Study Design: Open-label, dose-ascending study to determine the maximum tolerated dose.
- Intervention: A single intravenous administration of [131] MIP-1095.
- Assessments: Dosimetry and biodistribution were assessed. Safety, tolerability, and PSA response were monitored.

Phase 2 Single-Arm Study:[9]

• Patient Population: Patients with mCRPC who have exhausted all approved therapies.



- Inclusion Criteria: Patients must have PSMA-positive tumor volume greater than 50% as determined by <sup>18</sup>F-DCFPyL PET and <sup>18</sup>F-FDG PET.
- Intervention: Up to four doses of [131] MIP-1095.
- Primary Endpoint: Prostate-specific antigen (PSA) response rate.
- Secondary Endpoints: Radiographic response, adverse events, overall survival, and radiographic progression-free survival.





Click to download full resolution via product page

Caption: Phase 2 clinical trial workflow for [1311]MIP-1095.

### Conclusion

MIP-1095 demonstrates significant potential as a molecular imaging agent and a targeted radiopharmaceutical for prostate cancer. Its high affinity for PSMA allows for specific delivery of radioisotopes to tumor sites, leading to both effective imaging and therapeutic outcomes in preclinical and clinical studies. The data summarized and protocols detailed in this guide provide a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation and application of this promising agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 131I-MIP-1095 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer Clinical Trials Arena [clinicaltrialsarena.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Preliminary evaluation of prostate-targeted radiotherapy using 131I-MIP-1095 in combination with radiosensitising chemotherapeutic drugs PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (MIP-1095) targeting PSMA for prostate cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (MIP-1095) targeting PSMA for prostate cancer therapy [inis.iaea.org]
- 12. Progenics Advances 1095, PSMA-Targeted Therapeutic Candidate for the Treatment of Metastatic Prostate Cancer, into Phase 2 Clinical Development Following Discussions with the FDA | Lantheus Holdings, Inc. [investor.lantheus.com]
- To cite this document: BenchChem. [The Molecular Imaging and Therapeutic Potential of MIP-1095: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677151#molecular-imaging-potential-of-mip-1095]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com